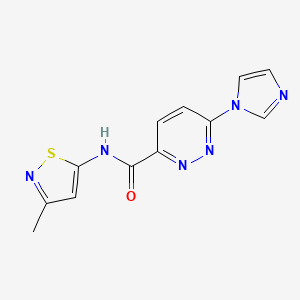![molecular formula C14H21NO2S B2813170 Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396706-71-0](/img/structure/B2813170.png)
Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a compound that has been synthesized and studied for its potential anti-ulcer activity . It is based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The process starts with the preparation of a series of 2,3-disubstituted thiazolidin-4-one derivatives . The stereoisomeric C atom is then replaced by a spiro-fragment, namely an N-substituted piperidine . This modification removes the asymmetric center from the heterocyclic compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclohexene ring attached to a spiro[4.5]decane system, which includes a thia (sulfur-containing) and an oxa (oxygen-containing) ring . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux . A Dean–Stark trap is used to remove water during the reaction .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of spiro compounds, including those similar to the one mentioned, has been explored for their potential biological activities. For instance, spiro derivatives have been investigated for their nematicidal, antibacterial, and antifungal activities. The synthesis of such compounds often involves the condensation of cyclohexanone with aryl amine, followed by treatment with thiomalic acid and subsequent reactions to yield various spiro compounds with potential biological activities (Srinivas, Nagaraj, & Reddy, 2008).
Antiviral Applications
- Some spiro compounds, especially those with a thiazolidinone structure, have been evaluated for their antiviral activities against viruses such as influenza and human coronavirus. For example, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E replication in some cases, highlighting the potential of such structures in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).
Chemical Synthesis and Material Science
- Spiro compounds, including those related to "Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone," are also of interest in the field of chemical synthesis and material science. Their unique structures make them valuable for synthesizing novel organic compounds and exploring their potential applications in various industries.
Antimicrobial and Antifungal Properties
- The synthesis of novel oxazin analogs of thio-4-azaspiro compounds and their antimicrobial screening against various strains demonstrate the potential of these compounds in combating microbial infections. Compounds with moderate to good activity against microbes have been identified, indicating their utility in developing new antimicrobial agents (Singh, Srivastava, Tiwari, & Srivastava, 2021).
Orientations Futures
The future directions for research on this compound could include further investigation of its anti-ulcer activity, exploration of other potential therapeutic applications, and optimization of its synthesis process . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-2,12H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOEAUOTVRFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

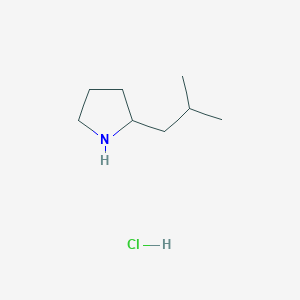
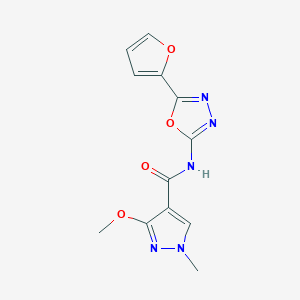

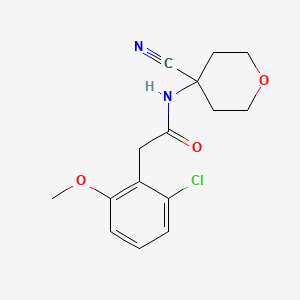
![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)
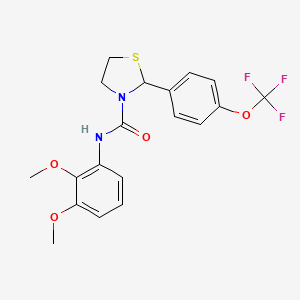
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
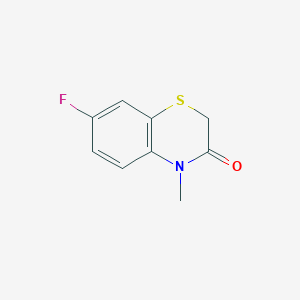
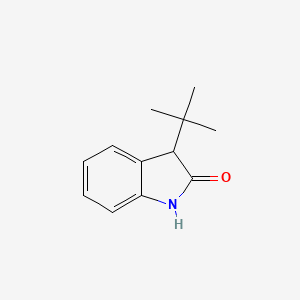
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)
